![molecular formula C₁₀H₁₃N₅O₅ B022167 2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one CAS No. 67410-65-5](/img/structure/B22167.png)

2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one

説明

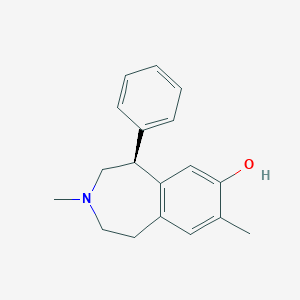

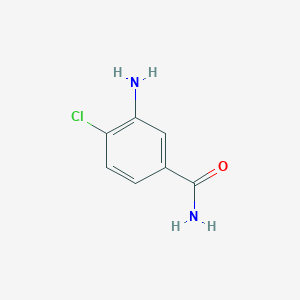

“2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one” is a biomedical compound known for its antiviral properties . It is also referred to as 5-Aza-7-deazaguanosine . The molecular formula of this compound is C10H13N5O5 .

Synthesis Analysis

The synthesis of this compound involves the direct glycosylation of the trimethylsilyl derivative of 8 with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose in the presence of stannic chloride, followed by debenzoylation . This process results in the guanosine analogue 2-amino-8-(beta-D-ribofuranosyl)imidazo[1,2-a]-s-triazin-4-one .Molecular Structure Analysis

The crystal structure of 2-amino-8-(beta-D-ribofuranosyl)imidazo[1,2-a]-s-triazin-4-one monohydroate (C10H13N5O5.H2O) was solved using X-ray counter data . The compound crystallizes in the monoclinic space group P21 . The orientation of the base relative to the sugar ring, defined in terms of rotating about the C(1’)-N(8) glycosyl bond, is anti (47.8 degrees) . The ribose moiety exhibits C(2’)-endo, E conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include glycosylation, debenzoylation, and deamination . The anomeric configuration has been determined unequivocally using NMR of the 2’,3’-O-isopropylidene derivative 10 and the site of ribosylation has been established using 13C NMR spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of this compound is 283.24 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 283.09166853 g/mol .科学的研究の応用

DNA Modification System

The compound plays a significant role in the DNA modification system. It is involved in the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0). This process is dependent on ATP hydrolysis. The compound also contributes to the conversion of preQ 0-modified DNA to ADG-modified DNA .

Excited State Dynamics

The compound is used in the study of excited state dynamics of nucleobases. It has been found that minor structural modifications to the DNA and RNA nucleobases have a significant effect on their excited state dynamics and electronic relaxation pathways .

Antiviral Agent

The compound has been used as an antiviral agent for the treatment of influenza. It is also a broad-spectrum inhibitor of viruses in the Flaviviridae family .

Synthesis of Novel Derivatives

The compound is used in the synthesis of novel derivatives of 2-amino-9-(β-D-ribofuranosyl)purine. These derivatives have been fully characterized and their fluorescence properties have been studied .

RNA Solid-Phase Synthesis

The compound is used in RNA solid-phase synthesis. It is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids .

Investigation of Nucleobase Alkylation

The compound is used in the investigation of nucleobase alkylation. The alkylation of 2-(2,3,5-tri-O-acyl-β-D-ribofuranosyl)- and 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-1,2,4-triazine-3,5-diones with benzyl halides afforded the corresponding 4-benzyl derivatives .

作用機序

Target of Action

The primary targets of 5-Aza-7-deaza Guanosine are the bacterial queuosine tRNA modification pathway and the dpd gene cluster . These targets are part of the elaborate Dpd restriction–modification system present in diverse bacteria .

Mode of Action

The compound interacts with its targets through a unique mechanism. The DpdA protein, which shares homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0) . An unexpected atpase activity in dpdb is necessary for the insertion of preq 0 into dna . Several catalytically essential active site residues in DpdA are involved in the transglycosylation reaction .

Biochemical Pathways

The compound affects the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The DpdC protein functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Result of Action

The result of the compound’s action is the modification of DNA. Specifically, DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . Subsequently, DpdC converts preQ 0 -modified DNA to ADG-modified DNA .

Action Environment

The action of 5-Aza-7-deaza Guanosine can be influenced by various environmental factors. For instance, the compound’s excited state dynamics and electronic relaxation pathways can be affected by the solvent environment . In a study, the excited state dynamics of 7-deazaguanosine were investigated in aqueous solution and in a mixture of methanol and water .

特性

IUPAC Name |

2-amino-8-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-8-12-9-14(1-2-15(9)10(19)13-8)7-6(18)5(17)4(3-16)20-7/h1-2,4-7,16-18H,3H2,(H2,11,13,19)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUTYCUKRGSIGL-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C(=NC(=NC2=O)N)N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67410-65-5 | |

| Record name | 2-Amino-8-β-D-ribofuranosylimidazo[1,2-a]-1,3,5-triazin-4(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67410-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B22085.png)

![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)